

# Topic: Evifacotrep in the Study of Anxiety and Mood Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Evifacotrep |           |
| Cat. No.:            | B8238393    | Get Quote |

### Introduction

Anxiety and mood disorders represent a significant global health burden, with a substantial need for novel therapeutic agents acting on new targets.[1] Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, are expressed in brain regions critical for processing emotion and mood, such as the amygdala and insula.[2] Their involvement in calcium signaling downstream of G-protein coupled receptors (GPCRs) makes them a compelling target for modulating neuronal excitability.[2] **Evifacotrep** (also known as GFB-887) is a potent, selective antagonist of TRPC4 and TRPC5 channels currently under investigation for the treatment of anxiety and mood disorders.[3][4] Preclinical evidence suggests that the pharmacological inhibition of TRPC4/5 channels can attenuate fear and anxiety-like behaviors. This document provides researchers with key data and protocols for utilizing **Evifacotrep** as a tool to investigate the role of TRPC4/5 channels in the pathophysiology of anxiety and mood disorders.

## Physicochemical and Pharmacological Properties

**Evifacotrep** is a small molecule inhibitor designed to be a potent and selective antagonist of TRPC4 and TRPC5 ion channels.



| Property             | Value                                                                | Reference    |
|----------------------|----------------------------------------------------------------------|--------------|
| Target(s)            | Transient Receptor Potential<br>Canonical 4 (TRPC4) and 5<br>(TRPC5) |              |
| Mechanism of Action  | Channel Antagonist                                                   |              |
| IC50                 | ≤50 nM for TRPC4/TRPC5                                               |              |
| Development Status   | Phase 1 (Anxiety/Mood Disorders)                                     |              |
| Known In Vivo Dose   | 30 mg/kg (s.c.) in a murine kidney injury model                      | _            |
| Known In Vitro Conc. | 1 μM in HEK-TRExhTRPC4 cells                                         | <del>-</del> |

### **Mechanism of Action and Signaling Pathway**

TRPC4 and TRPC5 are non-selective cation channels that permit the influx of Ca2+ into cells, influencing neuronal excitability. They are activated downstream of various GPCRs that signal via Gαq or Gαi/o pathways. The activation of these GPCRs leads to the production of diacylglycerol (DAG), which in turn gates the TRPC4/5 channels. The resulting Ca2+ influx can activate downstream effectors, such as Rac1, a small GTPase implicated in cytoskeletal rearrangement and synaptic plasticity. In pathological states, overactivation of the TRPC5-Rac1 pathway is hypothesized to contribute to neuronal dysfunction. **Evifacotrep** acts by directly blocking the TRPC4/5 channel pore, thus preventing Ca2+ influx and inhibiting the downstream signaling cascade.

**Caption:** Proposed mechanism of action for **Evifacotrep**.

## **Experimental Protocols**

The following protocols are representative methodologies for investigating the effects of **Evifacotrep** in models relevant to anxiety and mood disorders.

### **Protocol 1: In Vitro Calcium Mobilization Assay**



This assay is used to confirm the inhibitory activity of **Evifacotrep** on TRPC4/5 channels in a cellular context.

### 1. Cell Culture:

- Culture HEK-293 cells stably expressing human TRPC4 or TRPC5 channels in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
- 2. Compound Preparation:
- Prepare a 10 mM stock solution of Evifacotrep in DMSO.
- Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve final concentrations ranging from 1 nM to 10 μM.
- 3. Calcium Dye Loading:
- Wash cells once with assay buffer.
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.
- Wash cells gently 2-3 times with assay buffer to remove excess dye.
- 4. Assay Procedure:
- Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Add the various dilutions of Evifacotrep (or vehicle control) to the wells and incubate for 15-30 minutes.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add a known TRPC4/5 agonist (e.g., a Gq-coupled receptor agonist like Carbachol, or a direct activator) to all wells to stimulate channel opening.



- Measure the change in fluorescence intensity over time (typically 2-5 minutes).
- 5. Data Analysis:
- Calculate the percentage of inhibition for each Evifacotrep concentration relative to the vehicle control.
- Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis.



Click to download full resolution via product page

**Caption:** Workflow for an in vitro calcium mobilization assay.



# Protocol 2: Preclinical In Vivo Assessment (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

#### 1. Animals:

- Use adult male mice (e.g., C57BL/6J strain), group-housed under a 12:12 light-dark cycle with ad libitum access to food and water.
- Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
- 2. Compound Administration:
- Prepare **Evifacotrep** in a suitable vehicle (e.g., 10% Tween-80 in saline).
- Administer **Evifacotrep** (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) 30-60 minutes prior to testing.
- 3. EPM Apparatus:
- The maze should be elevated from the floor and consist of four arms (two open, two closed) arranged in a 'plus' shape.
- The testing environment should be dimly lit to encourage exploration.
- 4. Behavioral Testing:
- Place a single mouse at the center of the maze, facing an open arm.
- Allow the mouse to explore the maze for 5 minutes.
- Record the session using an overhead video camera connected to a tracking software.
- 5. Data Analysis:



- Score the following parameters:
  - Time spent in open arms vs. closed arms.
  - Number of entries into open arms vs. closed arms.
  - Total distance traveled (as a measure of general locomotor activity).
- Calculate the percentage of time spent in open arms [(Time in Open / Total Time) x 100] and percentage of open arm entries [(Open Entries / Total Entries) x 100].
- Analyze data using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.





Click to download full resolution via product page

**Caption:** Logical flow for an in vivo behavioral experiment.

## Storage and Handling

**Evifacotrep** should be stored as a solid at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). For stock solutions in DMSO, store at -80°C and use within 6 months. Before use, allow the compound to equilibrate to room temperature. If solubility is an issue, warming the solution to 37°C and brief sonication may be helpful. **Evifacotrep** is for research use only and not for human consumption. Standard laboratory safety precautions should be employed during handling.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanisms of action in the treatment of anxiety PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPC4/5 inhibitors: Phase I results and proof of concept studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evifacotrep Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Evifacotrep Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- To cite this document: BenchChem. [Topic: Evifacotrep in the Study of Anxiety and Mood Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8238393#using-evifacotrep-to-study-anxiety-and-mood-disorders]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com